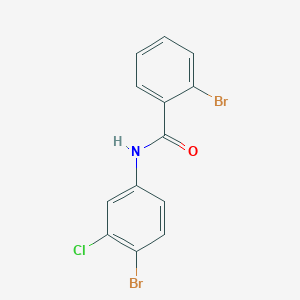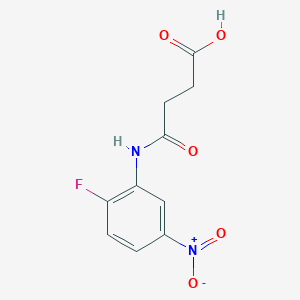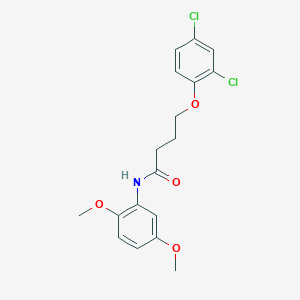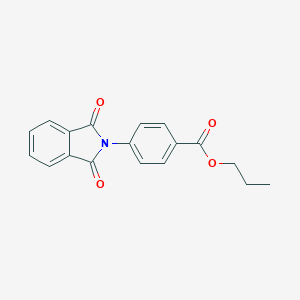![molecular formula C18H16N2O4 B325572 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione CAS No. 5664-00-6](/img/structure/B325572.png)
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring
Méthodes De Préparation
The synthesis of 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione typically involves the condensation of 2,4-dimethoxybenzaldehyde with phthalimide in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux to ensure complete conversion of the starting materials. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other functional groups such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents, leading to variations in chemical properties and applications.
Phthalimide derivatives: These compounds have a similar isoindole core structure and are used in various chemical and biological applications.
Indole derivatives: Indole derivatives have a similar bicyclic structure and are known for their diverse biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
5664-00-6 |
|---|---|
Formule moléculaire |
C18H16N2O4 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O4/c1-11(13-9-8-12(23-2)10-16(13)24-3)19-20-17(21)14-6-4-5-7-15(14)18(20)22/h4-10H,1-3H3/b19-11+ |
Clé InChI |
FGEJDKATKWQKAK-YBFXNURJSA-N |
SMILES isomérique |
C/C(=N\N1C(=O)C2=CC=CC=C2C1=O)/C3=C(C=C(C=C3)OC)OC |
SMILES |
CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=C(C=C(C=C3)OC)OC |
SMILES canonique |
CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=C(C=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N'-[2-(2,4-dichlorophenoxy)propanoyl]benzohydrazide](/img/structure/B325489.png)
![Methyl 4-[2-(3-chlorobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B325490.png)



![2-[(2-Fluoro-5-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B325495.png)

![5-(3,4-DIMETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B325501.png)
![4-{3-[(3-Chloroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B325503.png)
![4-{[1,1'-BIPHENYL]-4-YLFORMOHYDRAZIDO}-4-OXOBUTANOIC ACID](/img/structure/B325506.png)




